molecular formula C56H113N37O10 B3061931 ALX 40-4C CAS No. 153127-49-2

ALX 40-4C

Cat. No.: B3061931
CAS No.: 153127-49-2
M. Wt: 1464.7 g/mol
InChI Key: LGLVVVCSQBZONM-HCCLCSBVSA-N
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Description

ALX40-4C is a small peptide inhibitor of the chemokine receptor CXC-type chemokine receptor 4 (CXCR4). It was initially designed as a competitive inhibitor of the binding of the human immunodeficiency virus (HIV) TAT protein to its RNA target, the Tat-trans-activation response element (TAR). This compound has shown potential in blocking HIV-1 entry by targeting CXCR4 and has been explored for its neuroprotective properties .

Preparation Methods

ALX40-4C is synthesized through solid-phase peptide synthesis (SPPS). The sequence of ALX40-4C is Ac-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-NH2. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

ALX40-4C primarily undergoes interactions with its target receptors rather than traditional chemical reactions like oxidation or reduction. It binds to the second extracellular loop of CXCR4, inhibiting the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4. This interaction blocks the direct virus-CXCR4 interactions, thereby inhibiting HIV-1 entry .

Mechanism of Action

ALX40-4C exerts its effects by binding to CXCR4, a receptor involved in various cellular processes. By inhibiting the binding of SDF-1 to CXCR4, ALX40-4C blocks the signaling pathways that facilitate HIV-1 entry into cells. Additionally, this inhibition can disrupt the tumor microenvironment, potentially reducing tumor growth and metastasis .

Properties

CAS No.

153127-49-2

Molecular Formula

C56H113N37O10

Molecular Weight

1464.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C56H113N37O10/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m1/s1

InChI Key

LGLVVVCSQBZONM-HCCLCSBVSA-N

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N

Key on ui other cas no.

153127-49-2

sequence

RRRRRRRRR

Synonyms

ALX40 4C
ALX40-4C
N-alpha-acetyl-nona-D-arginine amide acetate
N-alpha-acetylnona-D-arginine amide acetate

Origin of Product

United States

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